

# Immunomodulators in Respiratory Health: A Comparative Analysis of Buccalin and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Buccalin |           |
| Cat. No.:            | B174987  | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of **Buccalin**'s effectiveness against specific respiratory pathogens, juxtaposed with other immunomodulators. The following sections detail the available quantitative data, experimental protocols, and proposed mechanisms of action to facilitate an evidence-based evaluation.

# Introduction to Buccalin and its Mechanism of Action

**Buccalin** is an oral immunomodulator containing inactivated whole cells of several bacterial strains commonly implicated in respiratory tract infections. The product is designed to stimulate the body's natural defenses to prevent recurrent respiratory infections and complications arising from colds. The constituent bacterial strains are Haemophilus influenzae, Streptococcus pneumoniae (Types I, II, III), Streptococcus agalactiae, and Staphylococcus aureus.[1][2]

The proposed mechanism of action involves the uptake of bacterial antigens by macrophages in the Peyer's patches of the small intestine.[2] This is theorized to trigger a cascade of immune responses, leading to the differentiation and maturation of immunocompetent lymphocytes and the production of secretory IgA (sIgA), which plays a crucial role in mucosal immunity.[3][4]



# Quantitative Efficacy of Buccalin: A Review of Clinical Data

Several clinical studies have investigated the efficacy of **Buccalin** in preventing respiratory tract infections, with some showing a protective effect. However, the clinical relevance of these findings has been a subject of discussion.

A retrospective study on elderly patients with Chronic Obstructive Pulmonary Disease (COPD) reported a significant reduction in the number of acute exacerbations. Patients treated with two courses of **Buccalin** over the winter season experienced a 61.5% decrease in exacerbations compared to the previous season (from 26 to 10 episodes, p<0.022). Another study involving workers at a mechanical plant revealed a 62% protective effect for those vaccinated with **Buccalin** compared to an unvaccinated group. Similarly, a trial on patients with chronic bronchitis reported a 66% total protective effect.

However, a more recent double-blind, placebo-controlled, randomized, multicentre study found that while **Buccalin** treatment led to a statistically significant reduction in the mean number of days with an infectious episode (6.57 days in the **Buccalin** group vs. 7.47 days in the placebo group), the clinical relevance of this small difference was questioned. This study did not find significant differences in other clinically relevant secondary endpoints, such as the use of concomitant therapies, days of absence from work or school, or the severity of symptoms.

An ongoing Post Authorization Efficacy and Safety Study (PAES) aims to gather more definitive clinical data on **Buccalin**'s efficacy in preventing recurrent lower respiratory tract infections (RLRTIs).

### **Experimental Protocols for Buccalin Studies**

Detailed experimental protocols for older **Buccalin** studies are not readily available in their full publications. However, information from study summaries and the protocol for the ongoing PAES trial provide insights into the methodologies used.

Retrospective Study in Elderly COPD Patients:

Study Design: Retrospective analysis.



- Participants: 33 ambulatory patients (mean age 72.6 years) with a diagnosis of Stage 2-4
   COPD.
- Intervention: Two courses of **Buccalin** administered two months apart (e.g., October and December). The standard dosage regimen is one tablet on day one, two tablets on day two, and four tablets on day three.
- Primary Outcome: Number of acute exacerbations during the winter season compared to the previous season.
- Data Collection: Patient records were reviewed to collect data on the number of exacerbations.
- Statistical Analysis: The Wilcoxon test was used to compare the number of exacerbations between the two seasons.

Double-Blind, Placebo-Controlled, Randomized, Multicentre Study:

- Study Design: Double-blind, placebo-controlled, randomized, multicentre.
- Participants: Patients with a history of recurrent respiratory tract infections. 188 patients were eligible, with 90 in the active group and 88 in the placebo group.
- Intervention: **Buccalin** or placebo administered according to the registered schedule for four treatment cycles over six months.
- Primary Endpoint: Reduction in the number of days with an infectious episode over a sixmonth follow-up period.
- Secondary Endpoints: Reduction in the number of infectious episodes, frequency and severity of respiratory tract infections, use of concomitant drugs, and efficacy on signs and symptoms of RRTI.
- Randomization: A randomization list was generated using the RANUNI random number generator of the SAS software.

Ongoing PAES Trial (NCT06736288):



- Study Design: Randomized, double-blind, placebo-controlled.
- Participants: Adults (18-99 years) with a history of at least two episodes of lower respiratory tract infections within the last 12 months.
- Intervention: **Buccalin** or placebo for 12 consecutive months (3 days per month).
- Primary Outcome: Reduction in the number of infection episodes during the 12-month treatment period.
- Study Phases: Includes a 12-month run-in phase, a 12-month treatment period, and a 12-month follow-up period.

## Comparative Analysis with Alternative Immunomodulators

Several other immunomodulators are used for the prevention of recurrent respiratory tract infections. This section provides a comparison with three notable alternatives: OM-85, Polyoxidonium (azoximer bromide), and Pidotimod.



| Feature     | Buccalin                                                                          | OM-85<br>(Broncho-<br>Vaxom®)                                                                                      | Polyoxidonium<br>® (azoximer<br>bromide)                                              | Pidotimod                                                                                          |
|-------------|-----------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|
| Composition | Inactivated whole cells of H. influenzae, S. pneumoniae, S. agalactiae, S. aureus | Lyophilized bacterial lysates of 21 strains including H. influenzae, S. pneumoniae, K. pneumoniae, S. aureus, etc. | Azoximer<br>bromide (a<br>synthetic<br>polymer)                                       | Pidotimod (a<br>synthetic<br>dipeptide)                                                            |
| Mechanism   | Stimulates mucosal immunity, primarily sIgA production.                           | Modulates both innate and adaptive immunity, including effects on dendritic cells and T-cell responses.            | Activates phagocytic cells and enhances antigen presentation and antibody production. | Modulates both innate and adaptive immunity, including activation of NK cells and dendritic cells. |



| Reduction in exacerbations in COPD (61.5%); Protective effect adu ana (62%); Small reduction in days with infection in a controlled trial. | Significant decrease in the number of ARI and COVID-19 cases in children compared to a control group. In hospitalized COVID-19 patients, it was associated with improved clinical status. | Meta-analysis showed a significant reduction in the frequency of recurrent respiratory infections in children (Rate Ratio: 1.59). Also effective in reducing exacerbations in adults with chronic bronchitis and COPD. |
|--------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
|--------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|

#### **Detailed Experimental Protocols of Alternatives**

OM-85 Clinical Trial in Elderly Patients:

- Study Design: Randomized, double-blind, placebo-controlled.
- Participants: Elderly patients (≥75 years) residing in healthcare residences with a history of at least two respiratory infections in the past year.
- Intervention: Oral administration of OM-85 (7 mg hard capsule) or placebo for six months.
- Primary Outcome: Number of respiratory infections over a 12-month period.
- Monitoring: Includes tracking of hospital admissions, emergency room visits, antibiotic use, and adverse effects.

Polyoxidonium (azoximer bromide) Clinical Trial in Children with ARVI:



- Study Design: Multicenter, prospective, randomized, double-blind, placebo-controlled, parallel-group Phase III study.
- Participants: Children aged 1 to 12 years with a diagnosis of Acute Respiratory Viral Infection (ARVI).
- Intervention: Polyoxidonium® nasal and sublingual spray (0.15 mg/kg daily) or placebo for 7 days as part of complex therapy.
- Primary Outcome: Superiority of therapeutic benefits over placebo in terms of therapy efficacy after 7 days of treatment.
- Methodology: Outpatient basis with randomization into two treatment groups in a 1:1 ratio.

Pidotimod Meta-Analysis of Randomized Controlled Trials in Children:

- Study Design: Meta-analysis of 29 randomized controlled trials (RCTs).
- Participants: 4344 pediatric patients with recurrent respiratory tract infections (RRTIs).
- Interventions: Pidotimod plus conventional treatment or Pidotimod alone versus conventional treatment plus placebo or conventional treatment alone.
- Primary Outcomes: Proportion of participants with lower RTIs, duration of cough and fever, and use of antibiotics.
- Data Sources: PubMed, EMBASE, Web of Science, Cochrane Library, ClinicalTrials.gov,
   CBM, and CNKI were searched.

### **Signaling Pathways and Experimental Workflows**

To visualize the proposed mechanisms and experimental designs, the following diagrams are provided in DOT language.





Click to download full resolution via product page

Caption: Proposed mechanism of action for **Buccalin**.





Click to download full resolution via product page

Caption: Generalized workflow for a randomized controlled trial.



#### Conclusion

**Buccalin** has demonstrated some efficacy in reducing the frequency of respiratory infections in certain populations, although the clinical significance of these findings requires further investigation, as highlighted by the ongoing PAES trial. When compared to other immunomodulators such as OM-85, Polyoxidonium, and Pidotimod, it is evident that a broader range of clinical data, including meta-analyses, is available for these alternatives, often demonstrating more consistent and statistically robust outcomes in the prevention of recurrent respiratory tract infections.

For researchers and drug development professionals, the choice of an immunomodulator for further investigation or clinical application should be based on a thorough evaluation of the available evidence, including the quality of clinical trials, the consistency of results across studies, and the specific patient population of interest. The detailed experimental protocols provided for the alternatives offer a more transparent basis for assessing the robustness of the efficacy claims. Further high-quality, large-scale randomized controlled trials are essential to definitively establish the comparative effectiveness of these immunomodulators.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The effect of azoximer bromide (Polyoxidonium®) in patients hospitalized with coronavirus disease (COVID-19): an open-label, multicentre, interventional clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expert consensus on the role of OM-85 in the management of recurrent respiratory infections: A Delphi study PMC [pmc.ncbi.nlm.nih.gov]
- 3. medsafe.govt.nz [medsafe.govt.nz]
- 4. oatext.com [oatext.com]
- To cite this document: BenchChem. [Immunomodulators in Respiratory Health: A Comparative Analysis of Buccalin and Alternatives]. BenchChem, [2025]. [Online PDF].



Available at: [https://www.benchchem.com/product/b174987#buccalin-s-effectiveness-against-specific-respiratory-pathogens]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com